molecular formula C22H16N2O B12053595 Phenyl(4-phenyl-1h-1,5-benzodiazepin-2-yl)methanone CAS No. 53878-76-5

Phenyl(4-phenyl-1h-1,5-benzodiazepin-2-yl)methanone

Cat. No.: B12053595
CAS No.: 53878-76-5
M. Wt: 324.4 g/mol
InChI Key: RXDBRQDGFJSHAT-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: Phenyl(4-phenyl-1h-1,5-benzodiazepin-2-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Phenyl(4-phenyl-1h-1,5-benzodiazepin-2-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of Phenyl(4-phenyl-1h-1,5-benzodiazepin-2-yl)methanone involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects . The compound also affects ion channels and neurotransmitter release, contributing to its pharmacological profile .

Comparison with Similar Compounds

Uniqueness: Phenyl(4-phenyl-1h-1,5-benzodiazepin-2-yl)methanone is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ability to interact with multiple molecular targets makes it a valuable compound for research and therapeutic applications .

Properties

CAS No.

53878-76-5

Molecular Formula

C22H16N2O

Molecular Weight

324.4 g/mol

IUPAC Name

phenyl-(4-phenyl-1H-1,5-benzodiazepin-2-yl)methanone

InChI

InChI=1S/C22H16N2O/c25-22(17-11-5-2-6-12-17)21-15-20(16-9-3-1-4-10-16)23-18-13-7-8-14-19(18)24-21/h1-15,24H

InChI Key

RXDBRQDGFJSHAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3NC(=C2)C(=O)C4=CC=CC=C4

Origin of Product

United States

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